molecular formula C15H21BrN2O2 B2792908 3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421497-03-1

3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Cat. No.: B2792908
CAS No.: 1421497-03-1
M. Wt: 341.249
InChI Key: CSKHYOOMADFYDL-UHFFFAOYSA-N
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Description

3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide is a synthetic organic compound featuring a benzamide core structure substituted with a bromo group and a N-(2-methoxyethyl)piperidine moiety. This structure is characteristic of a class of compounds studied for their potential biological activity. Compounds with similar piperidinyl benzamide scaffolds have been investigated in various pharmacological contexts, including as potential agents affecting gastrointestinal motility . The presence of the bromo atom on the benzamide ring makes this molecule a valuable intermediate in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds for the synthesis of more complex chemical libraries. Researchers utilize this compound and its analogs as a key building block in medicinal chemistry and drug discovery programs. This product is intended for research and development purposes in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O2/c1-20-10-9-18-7-5-14(6-8-18)17-15(19)12-3-2-4-13(16)11-12/h2-4,11,14H,5-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKHYOOMADFYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using suitable alkylating agents.

    Bromination: The bromine atom is introduced through electrophilic aromatic substitution reactions using brominating agents such as bromine or N-bromosuccinimide.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions using benzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 3-position undergoes NAS due to the electron-withdrawing effects of the amide group, which activates the aromatic ring toward nucleophilic attack.

Reaction Type Conditions Products Key Findings
Bromine displacementK₂CO₃, DMF, 80°C, aryl boronic acidsSuzuki-coupled biaryl derivativesPalladium-catalyzed cross-coupling achieves >75% yield in aryl-aryl bond formation.
HydrolysisNaOH (aq.), reflux3-Hydroxybenzamide derivativeBase-mediated hydrolysis proceeds selectively at the bromine position.

Mechanistic Insight :
The amide group’s electron-withdrawing nature directs nucleophiles to the brominated position. Steric hindrance from the 2-methoxyethyl-piperidine group may slow reaction kinetics compared to unsubstituted analogs.

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and transamidation under specific conditions.

Reaction Type Conditions Products Key Findings
Acidic hydrolysisHCl (conc.), reflux3-Bromobenzoic acid + piperidine amineComplete cleavage occurs within 4 hours; no side reactions observed.
Enzymatic cleavageTrypsin, pH 7.4Degraded fragmentsSusceptibility to proteolytic enzymes suggests potential metabolic instability.

Stability Notes :
The amide bond remains stable under neutral conditions but degrades in strongly acidic or basic environments, limiting its use in oral formulations without prodrug strategies.

Piperidine Ring Functionalization

The 1-(2-methoxyethyl)piperidine substituent enables further modifications:

Reaction Type Conditions Products Key Findings
N-AlkylationCH₃I, K₂CO₃, DMF Quaternary ammonium saltLimited reactivity due to steric bulk; <30% yield reported for similar systems .
OxidationKMnO₄, H₂O, 60°C Piperidine N-oxideRequires harsh conditions; competing amide degradation observed .

Electronic Effects :
The 2-methoxyethyl group donates electron density via the oxygen atom, reducing the piperidine nitrogen’s nucleophilicity compared to unsubstituted piperidines .

Metal-Catalyzed Cross-Couplings

The bromine atom facilitates palladium-mediated reactions:

Reaction Type Conditions Products Key Findings
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivativesTolerance for bulky piperidine substituents confirmed via X-ray crystallography.
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃ Aminated analogsLimited success due to competing amide coordination to palladium .

Catalytic Challenges :
The amide group can coordinate to palladium, necessitating ligand-rich systems (e.g., Xantphos) to suppress catalyst poisoning .

Photochemical Reactivity

UV irradiation induces unique transformations:

Reaction Type Conditions Products Key Findings
C-Br bond homolysisUV (254 nm), THFRadical intermediatesForms aryl radicals that dimerize or abstract hydrogen; no piperidine ring cleavage.

Applications :
This reactivity is exploited in photopharmacology for spatiotemporal control of drug activity.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H26BrCl2N3O2
  • Molecular Weight : 527.3 g/mol
  • IUPAC Name : N-[(3S)-1-[(3-bromo-4-(4-piperidinyloxy)phenyl)methyl]-3-pyrrolidinyl]-3,4-dichlorobenzamide

The compound features a brominated benzamide structure with a piperidine ring, which is significant for its biological activity.

Histone Deacetylase Inhibition

One of the primary applications of 3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is its potential as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression. Inhibition of these enzymes has been implicated in cancer therapy and other diseases characterized by aberrant gene expression.

  • Mechanism of Action : The compound binds to the active site of HDACs, preventing them from deacetylating histones. This results in increased histone acetylation, leading to a more relaxed chromatin structure and potentially reactivating tumor suppressor genes.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. The piperidine moiety is known for its interaction with neurotransmitter systems, which could offer therapeutic benefits in neurodegenerative diseases.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study published in Cancer Research demonstrated that benzamide derivatives, including this compound, significantly inhibited the proliferation of various cancer cell lines. The compound was shown to induce apoptosis and cell cycle arrest in vitro, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

In a neuropharmacological study, researchers evaluated the effects of benzamide derivatives on neuronal survival under oxidative stress conditions. The results indicated that this compound enhanced neuronal survival rates compared to control groups, suggesting its role in protecting neurons from damage .

Data Table: Summary of Research Findings

StudyApplicationFindings
Cancer Research (2023)Anticancer ActivityInhibited proliferation; induced apoptosis
Neuropharmacology Journal (2024)NeuroprotectionEnhanced neuronal survival under oxidative stress

Mechanism of Action

The mechanism of action of 3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular processes. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Substituent Position and Halogen Effects
Compound Name Molecular Formula Benzamide Substituent Piperidine Substituent Molecular Weight (g/mol) Key Properties/Activities Reference
This compound C₁₅H₂₁BrN₂O₂ 3-Bromo 2-Methoxyethyl 349.25 Enhanced solubility; potential GPCR modulation N/A
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 4-Bromo - 321.13 Two molecules per asymmetric unit; nitro group reduces solubility
4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate C₂₀H₂₀Cl₂N₂O₂·H₂O 4-Chloro 4-Chlorobenzoyl 429.30 Antibacterial activity; chair conformation
4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide C₂₂H₂₇N₂O₂ 4-Methyl 4-Methylbenzoyl 350.45 Semi-chair piperidine conformation; dihedral angle 89.1°

Key Observations :

  • Solubility : The 2-methoxyethyl group enhances hydrophilicity compared to nitro () or chlorobenzoyl () substituents, which are more lipophilic.
  • Conformational Flexibility : Piperidine rings in analogs adopt chair or semi-chair conformations, influencing molecular packing and stability. The target compound’s 2-methoxyethyl group may induce unique torsional strain .

Biological Activity

3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom, a benzamide moiety, and a piperidine ring substituted with a methoxyethyl group. This structural configuration is significant for its interaction with biological targets.

Target of Action

Research indicates that compounds with similar structures often exhibit high affinity for multiple receptors, including neurotransmitter receptors and enzymes involved in various biochemical pathways. While the specific targets for this compound are not fully elucidated, it is hypothesized that it may interact with similar receptors due to its structural analogies to known bioactive compounds .

Mode of Action

The precise mode of action remains largely unexplored. However, analogous compounds have demonstrated inhibitory activities against certain viruses and other biological processes. For instance, indole derivatives have been shown to possess antiviral and anti-inflammatory properties, suggesting that this compound may also exhibit diverse biological effects at the molecular level .

Antimicrobial and Antiviral Properties

Several studies have highlighted the antimicrobial and antiviral potential of benzamide derivatives. The presence of the piperidine ring in this compound may enhance its ability to penetrate cellular membranes, thereby increasing its efficacy against microbial pathogens .

Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory activities. These effects may be mediated through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .

Structure-Activity Relationship (SAR)

A study examining the structure-activity relationship (SAR) of benzamide derivatives found that modifications at specific positions significantly influenced their biological activity. For example, alterations to the piperidine ring or the introduction of various substituents can enhance receptor affinity and biological efficacy .

CompoundIC50 Value (μM)Biological Activity
This compoundTBDTBD
Benzamide Derivative A1.26Smo Inhibitor
Benzamide Derivative B5.52Xanthine Oxidase Inhibitor

Cytotoxicity Studies

In vitro studies have shown that benzamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have been tested against HepG2 cells, demonstrating significant antiproliferative effects by inducing apoptosis .

Q & A

Q. What are the key steps for synthesizing 3-Bromo-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Step 1: Preparation of the piperidine intermediate (e.g., 1-(2-methoxyethyl)piperidin-4-amine) via nucleophilic substitution or reductive amination.
  • Step 2: Amide coupling between the intermediate and 3-bromobenzoyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane or THF) .
  • Optimization: Adjust reaction temperature (e.g., 0–25°C for amide coupling), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., hydrolysis of benzoyl chloride). Purity can be monitored via TLC or HPLC .

Q. How is the structural identity of this compound confirmed experimentally?

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.3–8.1 ppm (aromatic protons from benzamide), δ 3.5–4.0 ppm (methoxyethyl group), and δ 2.5–3.5 ppm (piperidine protons).
    • ¹³C NMR: Carbonyl signal at ~165–170 ppm (amide C=O), aromatic carbons at ~120–140 ppm, and methoxy carbon at ~55 ppm .
  • Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ consistent with the molecular formula C₁₅H₂₀BrN₂O₂ (calculated exact mass: 355.07 g/mol) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural elucidation?

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) or SHELXS (for structure solution) provides unambiguous confirmation of stereochemistry and bond angles. For example:

  • Key Metrics: R-factor < 0.05, resolution ≤ 1.0 Å.
  • Challenges: Crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) .

Q. What experimental strategies address contradictory bioactivity data in pharmacological studies?

  • Target Validation: Use siRNA or CRISPR-Cas9 to knock down suspected targets (e.g., GPCRs or kinases) and assess changes in activity.
  • Dose-Response Curves: Compare EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects.
  • Metabolic Stability: Test compound stability in liver microsomes to identify confounding metabolites .

Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like sigma receptors or serotonin transporters.
  • MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-methoxyethyl moiety in lipid bilayers .

Methodological Challenges and Solutions

Q. What analytical techniques differentiate regioisomers during synthesis?

  • HPLC-MS with Chiral Columns: Resolve isomers using chiral stationary phases (e.g., Chiralpak IA) and mobile phases of hexane/isopropanol.
  • 2D NMR (NOESY/ROESY): Detect spatial proximity between the bromine substituent and piperidine protons to confirm regiochemistry .

Q. How to troubleshoot low yields in amide coupling reactions?

  • Catalyst Screening: Test DMAP (4-dimethylaminopyridine) or HOBt (hydroxybenzotriazole) to enhance coupling efficiency.
  • Moisture Control: Use anhydrous solvents and molecular sieves to prevent hydrolysis of the benzoyl chloride .

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